- Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with Superacids, Chemistry - A European Journal, 2020, 26(46), 10411-10416

Cas no 919103-45-0 (6-Iodoindolin-2-one)

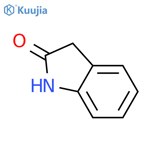

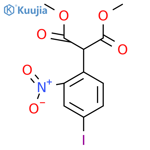

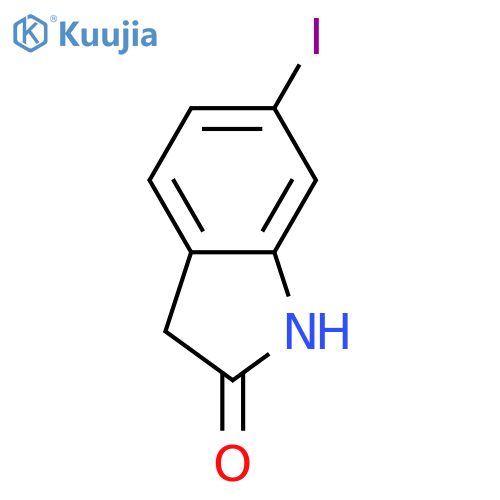

6-Iodoindolin-2-one structure

Nom du produit:6-Iodoindolin-2-one

Numéro CAS:919103-45-0

Le MF:C8H6INO

Mégawatts:259.043814182281

MDL:MFCD09835633

CID:827480

PubChem ID:53418819

6-Iodoindolin-2-one Propriétés chimiques et physiques

Nom et identifiant

-

- 6-Iodoindolin-2-one

- 6-iodo-1,3-dihydroindol-2-one

- 6-Iodo-2-oxindole

- 6-Iodoxindole

- 6-IODOOXINDOLE

- QC-9751

- 2H-Indol-2-one, 1,3-dihydro-6-iodo-

- 6-Iodo-2,3-dihydro-1H-indol-2-one

- UGEPVMQRMXPCMD-UHFFFAOYSA-N

- 6-Iodo-1,3-dihydro-2H-indol-2-one

- FCH1323946

- AK142658

- AX8282473

- X6110

- ST24045415

- AM20120653

- 6-Iodo-3,3a-dihydro-1H-indol-2(7ah)-one

- 1,3-Dihydro-6-iodo-2H-indol-2-one (ACI)

- 6-iodo-2-oxindole;6-iodo-1,3-dihydroindol-2-one

- DTXSID50697464

- 919103-45-0

- CS-0054232

- F30698

- SCHEMBL4620775

- AS-48391

- SB64175

- AKOS015995404

- MFCD09835633

-

- MDL: MFCD09835633

- Piscine à noyau: 1S/C8H6INO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)

- La clé Inchi: UGEPVMQRMXPCMD-UHFFFAOYSA-N

- Sourire: O=C1CC2C(=CC(=CC=2)I)N1

Propriétés calculées

- Qualité précise: 258.94900

- Masse isotopique unique: 258.94941g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 0

- Complexité: 183

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 29.1

- Le xlogp3: 1.8

Propriétés expérimentales

- Dense: 1.945

- Point d'ébullition: 365℃

- Point d'éclair: 174℃

- Le PSA: 29.10000

- Le LogP: 1.92380

6-Iodoindolin-2-one PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM128410-250mg |

6-iodoindolin-2-one |

919103-45-0 | 95%+ | 250mg |

$67 | 2024-07-20 | |

| TRC | I707345-10mg |

6-Iodoindolin-2-one |

919103-45-0 | 10mg |

$ 70.00 | 2022-06-04 | ||

| TRC | I707345-100mg |

6-Iodoindolin-2-one |

919103-45-0 | 100mg |

$ 340.00 | 2022-06-04 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12452-5g |

6-iodoindolin-2-one |

919103-45-0 | 95% | 5g |

$1400 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1046846-250mg |

6-Iodoindolin-2-one |

919103-45-0 | 97% | 250mg |

$80 | 2024-06-07 | |

| Alichem | A199008498-5g |

6-Iodoindolin-2-one |

919103-45-0 | 95% | 5g |

$1036.80 | 2023-08-31 | |

| A2B Chem LLC | AC90888-250mg |

6-Iodoindolin-2-one |

919103-45-0 | 95% | 250mg |

$23.00 | 2024-07-18 | |

| abcr | AB461505-1g |

6-Iodoindolin-2-one; . |

919103-45-0 | 1g |

€247.30 | 2025-02-14 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1238-250mg |

6-iodoindolin-2-one |

919103-45-0 | 95% | 250mg |

¥706.0 | 2024-04-16 | |

| Aaron | AR0069AS-250mg |

6-Iodoindolin-2-one |

919103-45-0 | 95% | 250mg |

$29.00 | 2025-01-23 |

6-Iodoindolin-2-one Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Hydrofluoric acid , Sodium iodide , Antimony pentafluoride ; 6 h, -20 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Solvents: Methanol , Tetrahydrofuran ; 6 h, rt

1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 2 h, 50 °C

1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 2 h, 50 °C

Référence

- A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle, Chemical Science, 2022, 13(37), 11074-11082

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium iodide Catalysts: Cuprous iodide ; rt

1.2 Catalysts: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; rt; 24 h, 110 °C; 110 °C → rt

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, rt

1.2 Catalysts: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; rt; 24 h, 110 °C; 110 °C → rt

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, rt

Référence

- Indolinone derivatives as kinase inhibitors and their preparation, pharmaceutical compositions, and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Acetic acid , Iron ; 3 h, 40 - 50 °C; 50 °C → 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 70 °C; 3 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 70 °C; 3 h, 70 °C

Référence

- Preparation of high-purity 6-bromo (or -iodo)-2-oxindole from halogenonitrophenylcarboxylate diesters, Japan, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Tin dichloride dihydrate Solvents: Ethanol ; 20 °C → 70 °C; 1.5 h, 70 °C; 70 °C → 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 80 °C; 2.5 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 80 °C; 2.5 h, 80 °C

Référence

- Process for preparing 6-iodo-2-oxindole, United States, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Solvents: Methanol , Tetrahydrofuran ; 6 h, rt

1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 1 h, 50 °C

1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 1 h, 50 °C

Référence

- Green preparation of indolinone compounds, China, , ,

6-Iodoindolin-2-one Raw materials

- 6-Bromooxindole

- Benzeneethanol, 4-iodo-2-nitro-

- Oxindole

- 1,3-Dimethyl 2-(4-iodo-2-nitrophenyl)propanedioate

6-Iodoindolin-2-one Preparation Products

6-Iodoindolin-2-one Littérature connexe

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

919103-45-0 (6-Iodoindolin-2-one) Produits connexes

- 193354-13-1(5-iodo-2,3-dihydro-1H-indol-2-one)

- 179536-52-8(4-iodo-2,3-dihydro-1H-indol-2-one)

- 2763779-65-1(1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride)

- 1864059-74-4(1-(Pyrimidin-2-ylthio)butan-2-amine hydrochloride)

- 725718-10-5(3-Amino-2-methoxybenzonitrile)

- 1697782-22-1(5-bromo-1H,4H-indeno1,2-cpyrazole-3-carboxylic acid)

- 120876-23-5(Protirelin Acetate (Synonyms: TRF Acetate; TRH Acetate; TSH-RF Acetate))

- 2228811-82-1(1-(3-chloro-4-nitrophenyl)methyl-N-methylcyclopropan-1-amine)

- 1188266-11-6(rac-Duloxetine-d3 Hydrochloride)

- 2172317-91-6(2-{4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylthiomorpholin-3-yl}acetic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:919103-45-0)6-Iodoindolin-2-one

Pureté:99%

Quantité:5g

Prix ($):553.0